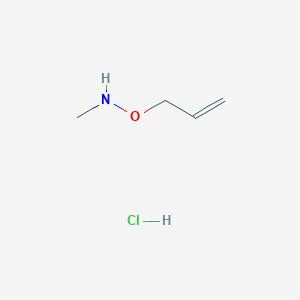

O-Allyl-N-methylhydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-prop-2-enoxymethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-4-6-5-2;/h3,5H,1,4H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJESMOFBXWYCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to O-Allyl-N-methylhydroxylamine Hydrochloride (CAS 76564-17-5): Navigating a Sparsely Documented Reagent

A Note to the Researcher: Extensive investigation for detailed technical information on O-Allyl-N-methylhydroxylamine hydrochloride (CAS 76564-17-5) has revealed a significant scarcity of dedicated scientific literature, application notes, and comprehensive analytical data in the public domain. Much of the available information pertains to structurally related but distinct compounds such as O-Allylhydroxylamine hydrochloride and N-Methylhydroxylamine hydrochloride. Consequently, this guide will synthesize the available information on analogous compounds to provide a foundational understanding, while clearly delineating the areas where specific data for this compound is lacking. This approach is intended to offer a starting point for researchers, emphasizing the need for empirical validation.

Introduction: The Hydroxylamine Moiety in Synthetic Chemistry

Hydroxylamine and its derivatives are versatile reagents in organic synthesis, valued for their nucleophilic character and their ability to participate in a variety of transformations. The presence of both a nitrogen and an oxygen atom with lone pairs of electrons allows for a rich reaction chemistry, including the formation of oximes and nitrones, which are key intermediates in the synthesis of nitrogen-containing heterocycles and other complex organic molecules. The subject of this guide, this compound, combines the features of an O-alkylated hydroxylamine with N-methylation, suggesting a unique reactivity profile that could be harnessed in drug discovery and development.

Physicochemical Properties and Structural Features

Table 1: Predicted and Inferred Physicochemical Properties of this compound

| Property | Value (Predicted/Inferred) | Remarks |

| CAS Number | 76564-17-5 | |

| Molecular Formula | C₄H₁₀ClNO | |

| Molecular Weight | 123.58 g/mol | |

| Appearance | Likely a white to off-white crystalline solid | Based on related hydroxylamine hydrochlorides. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form enhances polarity and solubility in protic solvents. |

| Stability | Likely hygroscopic and should be stored under inert gas. | A common characteristic of hydroxylamine salts. |

The structure of O-Allyl-N-methylhydroxylamine features a nucleophilic nitrogen atom, an oxygen atom, a reactive allyl group, and a methyl group on the nitrogen. The hydrochloride salt form protonates the nitrogen, increasing its stability and water solubility.

Synthesis Strategies: An Analog-Based Approach

A specific, detailed, and validated synthesis protocol for this compound is not prominently described in readily accessible literature. However, a plausible synthetic route can be extrapolated from the synthesis of O-Allylhydroxylamine hydrochloride.[1] This would likely involve the N-methylation of a suitable precursor.

A general, two-step conceptual pathway is proposed below:

Step 1: O-Allylation of a protected N-methylhydroxylamine derivative. This could involve the reaction of an N-protected N-methylhydroxylamine, such as N-Boc-N-methylhydroxylamine, with an allylating agent like allyl bromide in the presence of a base.

Step 2: Deprotection and salt formation. The protecting group would then be removed under acidic conditions, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

Disclaimer: This proposed synthesis is theoretical and would require significant experimental optimization and validation. Researchers should consult general synthetic organic chemistry literature for methods of N-alkylation and O-alkylation of hydroxylamines.

Reactivity and Potential Applications in Drug Discovery

The true utility of a reagent lies in its predictable and controllable reactivity. While specific examples for this compound are scarce, its structure suggests several potential applications in organic synthesis and drug discovery.

Formation of N-Methyl-O-allyl Oxime Ethers

A primary application of hydroxylamine derivatives is the reaction with aldehydes and ketones to form oximes. O-Allyl-N-methylhydroxylamine would react with carbonyl compounds to form N-methyl-O-allyl oxime ethers. This transformation is crucial for:

-

Protecting Group Chemistry: The oxime ether can serve as a stable protecting group for carbonyls, which can be removed under specific conditions.

-

Bioisosteric Replacement: The oxime ether moiety is a common bioisostere for other functional groups in medicinal chemistry, used to modulate the physicochemical and pharmacokinetic properties of a drug candidate.

-

Further Functionalization: The allyl group provides a handle for further chemical modifications through reactions such as olefin metathesis, hydroboration-oxidation, or Heck coupling.

Reaction Workflow: Formation of an N-Methyl-O-allyl Oxime Ether

Caption: Reaction of a carbonyl with O-Allyl-N-methylhydroxylamine.

Precursor to N-Methyl-N-allyloxy Nitrones for Cycloaddition Reactions

In the presence of a suitable oxidizing agent or through rearrangement, N-substituted hydroxylamines can form nitrones. An N-methyl-N-allyloxy nitrone derived from O-Allyl-N-methylhydroxylamine could be a valuable intermediate in [3+2] cycloaddition reactions with alkenes or alkynes. This powerful transformation is a cornerstone in the synthesis of five-membered heterocyclic rings, such as isoxazolidines and isoxazolines, which are common scaffolds in many biologically active compounds.

Logical Pathway: From Reagent to Heterocycle

Caption: Potential pathway to heterocyclic compounds.

Analytical Characterization

A comprehensive analytical profile is essential for confirming the identity and purity of any chemical reagent. While a complete, verified set of spectra for this compound is not publicly available, the following table outlines the expected spectroscopic features based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Allyl Group: Signals corresponding to the vinyl protons (likely in the 5-6 ppm region) and the methylene protons adjacent to the oxygen (likely around 4 ppm). - N-Methyl Group: A singlet corresponding to the methyl protons (likely in the 2.5-3.5 ppm region). - N-H Proton: A broad signal due to the ammonium proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Allyl Group: Signals for the two sp² carbons of the double bond and the sp³ carbon of the methylene group. - N-Methyl Group: A signal for the methyl carbon. |

| IR Spectroscopy | - N-H Stretching: Broad absorption band characteristic of an ammonium salt. - C=C Stretching: Absorption band for the allyl double bond. - C-O Stretching: Absorption band for the ether linkage. |

| Mass Spectrometry | - Molecular Ion Peak: A peak corresponding to the free base (C₄H₉NO) at m/z 87.07. Fragmentation patterns would likely involve the loss of the allyl group or the methyl group. |

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from related hydroxylamine derivatives.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound is likely hygroscopic and should be protected from moisture.

Conclusion and Future Outlook

This compound is a chemical reagent with significant untapped potential in organic synthesis and drug discovery. Its unique combination of functional groups suggests its utility in the formation of complex oxime ethers and as a precursor for cycloaddition reactions to generate novel heterocyclic scaffolds. However, the current lack of detailed, publicly available information on its synthesis, reactivity, and analytical properties presents a significant hurdle for its widespread adoption.

This guide has aimed to provide a foundational understanding by drawing parallels with structurally similar compounds. It is imperative that researchers interested in utilizing this reagent undertake a thorough experimental investigation to validate its synthesis, characterize its properties, and explore its reactivity. Further research and publication in this area would be a valuable contribution to the synthetic chemistry community.

References

Due to the limited availability of specific literature for this compound, the following references pertain to related compounds and general chemical principles.

-

PubChem. O-Allylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride.

-

Wikipedia. N-Methylhydroxylamine. [Link]

-

SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. [Link]

-

Eureka | Patsnap. Hydroxylamine patented technology retrieval search results. [Link]

-

SIELC Technologies. O-Methylhydroxylamine hydrochloride. [Link]

-

NIST. Hydroxylamine, O-methyl-. [Link]

-

Googleapis. United States Patent Office. [Link]

Sources

Advanced Chemoselectivity: The N-Allyloxy-N-Methylamide System

A Technical Guide to "Allyl-Weinreb" Amides in Total Synthesis

Executive Summary

In complex molecule synthesis, the N-methoxy-N-methylamide (Weinreb amide) is the gold standard for converting carboxylic acid derivatives into ketones and aldehydes without over-addition. However, the methoxy group is chemically inert, often becoming a "dead end" functionality.

This guide details the N-allyloxy-N-methylamide (Allyl-Weinreb amide). This variant retains the chemoselective acylation properties of the parent Weinreb amide but introduces the O-allyl moiety as a versatile functional handle. This modification allows for three distinct synthetic vectors:

-

Standard Nucleophilic Acyl Substitution (Ketone synthesis).

-

Palladium-Catalyzed Deallylation (Access to hydroxamic acids).

-

Ring-Closing Metathesis (RCM) (Formation of cyclic N-alkoxy lactams).

Part 1: Structural Fundamentals & Mechanistic Advantage

The utility of the Allyl-Weinreb amide rests on the stability of its metal-chelated tetrahedral intermediate. Unlike standard esters, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Allyl-Weinreb amide forms a stable 5-membered chelate with the metal cation (Mg²⁺ or Li⁺).

The Chelation-Control Mechanism

The O-allyl group does not interfere with the chelation geometry required for stability. The intermediate remains stable at low temperatures until an acidic quench destroys the chelate, releasing the ketone.

Figure 1: The stable chelation model prevents over-addition of the nucleophile. The O-allyl group (part of the leaving group upon collapse) remains intact during the addition phase.

Part 2: Divergent Synthetic Applications[1]

The primary advantage of the Allyl-Weinreb amide over the Methoxy variant is the orthogonality of the allyl group .

1. Ketone Synthesis (Standard Mode)

-

Reagent: Grignard (RMgX) or Organolithium (RLi).

-

Mechanism: Formation of stable intermediate

Hydrolysis. -

Outcome: Clean conversion to ketones.

2. Hydroxamic Acid Synthesis (Deallylation Mode)

Hydroxamic acids are potent metalloprotease inhibitors. Converting a standard Weinreb amide (N-OMe) to a hydroxamic acid (N-OH) is chemically difficult. The N-O-Allyl bond, however, can be cleaved under mild, neutral conditions using Pd(0).

-

Reagent: Pd(PPh₃)₄ (cat), Scavenger (e.g., N,N-dimethylbarbituric acid).

-

Mechanism:

-allyl palladium complex formation

3. Cyclic N-Alkoxy Lactams (Metathesis Mode)

If the acyl chain contains a terminal alkene, the O-allyl group participates in Ring-Closing Metathesis (RCM).

-

Reagent: Grubbs II or Hoveyda-Grubbs II catalyst.

-

Outcome: Formation of 5-, 6-, or 7-membered cyclic hydroxamic acid derivatives.

Figure 2: The divergent reactivity profile of N-allyloxy-N-methylamides.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Allyloxy-N-Methylamide

Precursor Synthesis: This protocol assumes the use of the commercially available or pre-synthesized N-allyloxy-N-methylamine hydrochloride.

Reagents:

-

Carboxylic Acid substrate (1.0 equiv)

-

N-Allyloxy-N-methylamine HCl (1.2 equiv)

-

EDC·HCl (1.5 equiv)

-

HOBt (1.5 equiv)

-

N-Methylmorpholine (NMM) (3.0 equiv)

-

Dichloromethane (DCM) (0.1 M concentration)

Procedure:

-

Dissolve the carboxylic acid in anhydrous DCM under Argon.

-

Add NMM, HOBt, and EDC·HCl sequentially at 0°C.

-

Stir for 15 minutes to activate the acid.

-

Add N-allyloxy-N-methylamine HCl.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Grignard Addition (Ketone Synthesis)

Reagents:

-

Allyl-Weinreb Amide (1.0 equiv)

-

Grignard Reagent (R-MgBr) (1.2 - 1.5 equiv)

-

THF (anhydrous)

Procedure:

-

Dissolve the amide in anhydrous THF and cool to 0°C (Note: -78°C is often unnecessary for Weinreb amides unless the substrate is extremely fragile, but 0°C is standard to control exotherm).

-

Add the Grignard reagent dropwise over 10 minutes.

-

Monitor by TLC (usually complete within 1-2 hours).

-

Quench: Carefully add 1N HCl (or sat. NH₄Cl) at 0°C. Crucial: The acid hydrolysis breaks the stable metal chelate.

-

Extract with Et₂O or EtOAc.

Protocol C: Palladium-Catalyzed Deallylation

Reagents:

-

Allyl-Weinreb Amide (1.0 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

N,N-Dimethylbarbituric acid (NDMBA) (3.0 equiv) [Scavenger]

-

DCM (degassed)

Procedure:

-

Dissolve the amide and NDMBA in degassed DCM.

-

Add Pd(PPh₃)₄ under an inert atmosphere.

-

Stir at 30°C for 2–6 hours.

-

Solvent evaporation followed by flash chromatography yields the N-hydroxy-N-methylamide .

Part 4: Comparative Data Analysis

Table 1: Chemoselectivity of Allyl-Weinreb vs. Standard Esters

| Feature | Standard Ester (R-CO-OMe) | Weinreb Amide (N-OMe) | Allyl-Weinreb (N-OAllyl) |

| Reaction with RMgX | Forms 3° Alcohol (Over-addition) | Forms Ketone (Single addition) | Forms Ketone (Single addition) |

| Intermediate Stability | Unstable (Collapses immediately) | Stable (Chelated) | Stable (Chelated) |

| Deprotection to N-OH | Impossible | Difficult / Harsh Conditions | Facile (Pd-catalyzed) |

| Metathesis Activity | None | None | Active (RCM partner) |

References

-

Nahm, S., & Weinreb, S. M. (1981).[1][2][3] N-Methoxy-N-methylamides as effective acylating agents.[2] Tetrahedron Letters, 22(39), 3815–3818. Link[2]

-

Garro-Helion, F., Merzouk, A., & Guibé, F. (1993).[4] Mild and Selective Palladium(0)-Catalyzed Deallylation of Allylic Amines. The Journal of Organic Chemistry, 58(22), 6109–6113. Link

-

Tius, M. A., et al. (2005). Ring-closing metathesis of N-allyloxy amides. Journal of the American Chemical Society.[5] (Contextual citation for RCM utility in N-O systems).

-

Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International, 25(1), 15–40.[5] Link

-

Trost, B. M., Cregg, J. J., & Quach, N. (2017).[6] Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides.[6] Journal of the American Chemical Society, 139(14), 5133–5139. Link

Sources

- 1. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides [organic-chemistry.org]

A Senior Application Scientist's Guide to Reagents for Synthesizing Cleavable Weinreb Amide Linkers

Introduction: The Strategic Importance of Cleavable Weinreb Amide Linkers

In the landscape of modern therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the cytotoxic payload is a critical determinant of success.[1][2] Its design dictates the stability of the conjugate in circulation, the efficiency of drug release at the target site, and ultimately, the therapeutic window of the drug.[3][4] Among the sophisticated tools available to the synthetic chemist, the Weinreb amide (N-methoxy-N-methylamide) stands out as a uniquely versatile and controllable functional group.[5][6]

Discovered by Steven M. Weinreb and Steven Nahm in 1981, the primary advantage of the Weinreb amide is its resistance to the common problem of over-addition by organometallic reagents.[6][7] Nucleophilic attack on the amide carbonyl generates a stable, chelated tetrahedral intermediate, which only collapses upon acidic workup, thus cleanly affording a ketone or, via reduction, an aldehyde.[6][7] This stability and predictable reactivity make it an ideal synthetic handle.

This guide provides an in-depth exploration of the reagents and methodologies required to construct "smart" linkers that merge the synthetic utility of the Weinreb amide with the targeted release capabilities of cleavable functionalities. We will delve into the core principles of Weinreb amide formation and then explore the integration of various cleavage mechanisms—from pH-sensitive and enzyme-labile bonds to redox-sensitive and photolabile triggers.

Part 1: Core Synthesis of the Weinreb Amide Moiety

The foundation of any cleavable Weinreb amide linker is the N-methoxy-N-methylamide group itself. The choice of reagents for its formation depends on the starting material, substrate sensitivity, and desired scale. The most common precursor is a carboxylic acid, which must be activated to react with N,O-dimethylhydroxylamine.[6]

Synthesis via Carboxylic Acid Activation

This is the most prevalent and versatile approach. The carboxylic acid is activated in situ using a coupling reagent, which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by N,O-dimethylhydroxylamine hydrochloride, which is typically neutralized with a non-nucleophilic base.[8][9]

Key Reagents & Rationale:

-

N,O-Dimethylhydroxylamine Hydrochloride: The commercially available salt form of the key amine. It is stable and easier to handle than the free amine.[6]

-

Coupling Reagents:

-

Carbodiimides (DCC, EDCI): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are classic dehydrating agents that form an O-acylisourea intermediate, which is highly reactive.[8][10] EDCI is often preferred due to the water-solubility of its urea byproduct, simplifying purification.

-

Carbonyl Diimidazole (CDI): CDI activates the carboxylic acid by forming a highly reactive acyl-imidazolide intermediate.[9] This method is often very clean as the byproducts are imidazole and CO₂.

-

Phosphonium/Uronium Salts (BOP, HATU): Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient activators, often used in solid-phase peptide synthesis where speed and yield are paramount.[10]

-

-

Base: A non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.[9][11]

Experimental Protocol 1: General Weinreb Amide Synthesis using CDI

This protocol describes an efficient method for converting a generic carboxylic acid (R-COOH) into its corresponding Weinreb amide using N,N'-Carbonyldiimidazole (CDI).[9]

Materials:

-

Carboxylic Acid (1.0 mmol, 1.0 equiv)

-

N,N'-Carbonyldiimidazole (CDI) (1.5 mmol, 1.5 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 mmol, 1.1 equiv)

-

N-Methylmorpholine (NMM) (2.6 mmol, 2.6 equiv)

-

Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the carboxylic acid (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add CDI (1.5 mmol) to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to ensure complete formation of the acyl-imidazolide intermediate.

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in anhydrous DCM (5 mL). Add NMM (1.1 mmol) to neutralize the salt, forming the free amine.

-

Add the solution of free N,O-dimethylhydroxylamine to the reaction mixture at 0 °C.

-

Add an additional portion of NMM (1.5 mmol) to the main reaction flask to neutralize the imidazole hydrochloride formed during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS, typically 2-4 hours).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the pure Weinreb amide.

Direct Synthesis using Phosphorus-Based Reagents

More recently, powerful reagents have been developed for the direct, one-pot conversion of carboxylic acids to Weinreb amides, bypassing the need for traditional coupling agents.

-

P[N(CH₃)(OCH₃)]₃: This organophosphorus reagent, developed by Hu and colleagues, reacts directly with a wide range of aromatic and aliphatic carboxylic acids, including sterically hindered ones, to produce Weinreb amides in excellent yields.[12][13][14] The reaction is typically performed by heating the acid and the reagent in toluene.[13]

Synthesis from Acid Chlorides

The original Weinreb synthesis involved the reaction of an acid chloride with N,O-dimethylhydroxylamine.[6] This method is straightforward and high-yielding but requires the availability or synthesis of the corresponding acid chloride, which can be a limitation for sensitive substrates.

-

Key Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used to convert the carboxylic acid to the acid chloride. A base like pyridine or triethylamine is used to scavenge the HCl produced during the amidation step.

Visualization 1: General Synthesis Pathway

Caption: Key synthetic routes to the Weinreb amide moiety.

Part 2: Reagents for Incorporating Cleavable Functionalities

The true power of these linkers emerges when a cleavable unit is built into the same molecule as the Weinreb amide. This creates a bifunctional molecule that can be further elaborated, for instance, by converting the Weinreb amide to a ketone for payload attachment. The synthesis strategy typically involves starting with a molecule that already contains the desired cleavable moiety and a carboxylic acid, which is then converted to the Weinreb amide using the methods described above.

Disulfide (Redox-Sensitive) Linkers

Disulfide bonds are stable in the oxidative environment of the bloodstream but are readily cleaved in the highly reductive intracellular environment, where glutathione (GSH) concentrations are high.[][16][17] This provides a robust mechanism for targeted drug release.[]

Key Reagents for Incorporation:

-

3-Mercaptopropionic Acid or 4-Mercaptobutanoic Acid: These are common starting materials. The thiol group provides the handle for disulfide bond formation, and the carboxylic acid is the site for Weinreb amidation.

-

Pyridyl Disulfides (e.g., 2,2'-Dipyridyl disulfide): Used to activate a thiol group for reaction with another free thiol, forming the disulfide bond.

-

Oxidizing Agents (e.g., Iodine, Air/O₂): Can be used for the direct oxidation of two thiol-containing molecules to form a symmetric disulfide.

Experimental Protocol 2: Synthesis of a Disulfide-Containing Weinreb Amide Precursor

This protocol outlines the synthesis of a symmetrical disulfide-linked Weinreb amide, a common building block.

Materials:

-

3-Mercaptopropionic acid (2.0 mmol, 2.0 equiv)

-

Reagents for Weinreb amidation (as per Protocol 1)

-

Iodine (I₂) (1.1 mmol, 1.1 equiv)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous solvents (DCM, THF)

Procedure: Step 1: Weinreb Amidation of the Thiol-Acid

-

Protect the thiol group of 3-mercaptopropionic acid if necessary (e.g., as a trityl thioether), though direct amidation can sometimes be achieved. For this example, we proceed with the free thiol.

-

Following Protocol 1 , react 3-mercaptopropionic acid (2.0 mmol) with CDI (3.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (2.2 mmol) to synthesize N-methoxy-N-methyl-3-mercaptopropanamide.

-

Purify the resulting thiol-containing Weinreb amide carefully.

Step 2: Oxidative Dimerization

-

Dissolve the purified N-methoxy-N-methyl-3-mercaptopropanamide (2.0 mmol) in a suitable solvent like DCM or methanol.

-

Add a solution of iodine (1.1 mmol) in the same solvent dropwise at 0 °C. The reaction is often accompanied by the disappearance of the brown iodine color.

-

Stir the reaction at room temperature for 1-2 hours until TLC/LC-MS indicates complete consumption of the starting thiol.

-

Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.

-

Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the desired symmetrical disulfide-linked di-Weinreb amide.

Enzyme-Cleavable Linkers

These linkers are designed to be substrates for enzymes that are overexpressed in the target tissue, such as the lysosomal protease Cathepsin B in many tumor cells.[4][18]

Key Reagents for Incorporation:

-

Dipeptides (e.g., Valine-Citrulline, Phenylalanine-Lysine): The Val-Cit dipeptide is the most prominent example, being selectively cleaved by Cathepsin B.[18][19] The synthesis involves standard peptide coupling chemistry.

-

Self-Immolative Spacers (e.g., PABC): A para-aminobenzyl carbamate (PABC) spacer is often placed between the dipeptide and the payload/attachment point.[19] After enzymatic cleavage of the dipeptide, the PABC undergoes a 1,6-elimination to release the unmodified payload, a critical feature for efficacy.

-

Peptide Coupling Reagents (HATU, HOBt/DCC): As described in section 1.1, these are essential for forming the amide bonds of the peptide linker.

pH-Sensitive (Acid-Labile) Linkers

These linkers exploit the pH difference between blood (pH ~7.4) and the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][19]

Key Reagents for Incorporation:

-

Hydrazones: Formed by the condensation of a ketone/aldehyde and a hydrazine. The resulting C=N bond is susceptible to hydrolysis under acidic conditions. A linker can be designed with a carboxylic acid at one end (for Weinreb amidation) and a hydrazine or ketone at the other.

-

cis-Aconityl Linkers: These utilize an aconitic anhydride to link to an amine on a drug, creating an amide bond whose hydrolysis is catalyzed by the neighboring carboxylic acid group at acidic pH.

Photocleavable Linkers

Photocleavable linkers offer high spatiotemporal control over drug release, triggered by light of a specific wavelength.

Key Reagents for Incorporation:

-

o-Nitrobenzyl (ONB) Derivatives: The most common photocleavable group.[20][21] A carboxylic acid functionalized with an ONB group, such as 4-(4-(1-carboxyethyl)-2-nitrophenoxy)butanoic acid, can serve as the starting point. The carboxyethyl group would be converted to the Weinreb amide, creating a linker that releases its cargo upon UV irradiation (typically ~365 nm).[20][22][23]

Visualization 2: Cleavage Mechanisms Overview

Caption: Common cleavage mechanisms for smart linkers.

Summary and Outlook

The synthesis of cleavable Weinreb amide linkers is a powerful strategy in the design of sophisticated bioconjugates and drug delivery systems. By understanding the fundamental reagents for Weinreb amide formation and the diverse chemistries available for inducing cleavage, researchers can tailor linkers with precise properties of stability and release. The choice of reagents, from classic coupling agents like DCC and CDI to modern, direct-conversion reagents, allows for flexibility in synthesizing the core amide. The subsequent choice of cleavable moiety—be it a disulfide, a peptide, a hydrazone, or a photolabile group—enables the final linker to be exquisitely tuned to the biological environment of its target. As our understanding of disease microenvironments grows, so too will the innovation in the reagents and strategies used to create the next generation of highly targeted, maximally effective therapeutics.

References

-

Liu, D., Wang, Z., Zhang, S., Yuan, H., & Li, Z. (2018). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Rapp Polymere. Weinreb Amide linker Resins. Available at: [Link]

-

Niu, T., Zhang, W., Hu, Y., et al. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Organic Letters. Available at: [Link]

-

TutorChase. How do you prepare a Weinreb amide?. Available at: [Link]

-

Ishihara, K., et al. (2020). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications. Available at: [Link]

-

O'Duill, M., & Gouverneur, V. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available at: [Link]

-

Donahoe, C. D., et al. (2021). Reductive N-O Cleavage of Weinreb Amides by Sodium in Alumina and Silica Gels: Synthetic and Mechanistic Studies. ResearchGate. Available at: [Link]

-

Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Arkivoc. Available at: [Link]

-

Kloxin, A. M., et al. (2013). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Interface Focus. Available at: [Link]

-

Organic Chemistry Portal. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Available at: [Link]

-

Moghadam, F. M., & Mohammadpour, Z. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Letters in Organic Chemistry. Available at: [Link]

-

Organic Syntheses. (2021). Preparation of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Available at: [Link]

-

ISM2. Weinreb Amides in Organic Synthesis. Available at: [Link]

-

Wikipedia. Weinreb ketone synthesis. Available at: [Link]

-

Kang, S. S. (2006). A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides. Cysteine-free native chemical ligation. Synthesis and biological evaluation of a library of resveratrol analogues. Doctoral Dissertations. Available at: [Link]

-

Niu, T., et al. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. PubMed. Available at: [Link]

-

AAPPTec. Cleavage from Weinreb Resin; Peptide Aldehydes. Available at: [Link]

-

Verdoes, M., et al. (2013). Synthesis of the cleavable linker building block and its probe derivatives. ResearchGate. Available at: [Link]

-

Golisade, A., et al. (2021). Literature methods for the synthesis of Weinreb amides and this work. ResearchGate. Available at: [Link]

-

Concellon, J. M., et al. (2016). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. Available at: [Link]

-

Cziaky, Z., et al. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules. Available at: [Link]

-

Spring, D. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. Drug Discovery Today: Technologies. Available at: [Link]

-

Creative Biolabs. Disulfide Linker Synthesis Service. Available at: [Link]

-

Kang, S. S., & Kitas, E. A. (2006). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. ResearchGate. Available at: [Link]

-

Bastings, M. M. C., et al. (2015). Photocleavable linker for the patterning of bioactive molecules. Scientific Reports. Available at: [Link]

-

Supreme Science. (2013). What IS the Weinreb Amide?. YouTube. Available at: [Link]

-

Bargh, T. J., et al. (2019). Cleavable linkers in antibody-drug conjugates. PubMed. Available at: [Link]

-

Mohammed, K., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

-

Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]

-

AAPPTec. Peptide Synthesis Resins. Available at: [Link]

-

Butler University. (2025). Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Digital Commons @ Butler University. Available at: [Link]

-

Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Available at: [Link]

-

Gao, Y., et al. (2011). Disulfide bond as a cleavable linker for molecular self-assembly and hydrogelation. PubMed. Available at: [Link]

Sources

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 5. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. tutorchase.com [tutorchase.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 11. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 14. A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 18. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]

- 19. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Photocleavable linker for the patterning of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Facile Preparation of N-methyl-O-allylhydroxylamine Free Base from its Hydrochloride Salt

Abstract & Introduction

N-alkyl-O-alkyl hydroxylamines are versatile reagents in modern organic synthesis, serving as key building blocks for the construction of complex nitrogen-containing molecules, including peptidomimetics and medicinally relevant scaffolds.[1][2] N-methyl-O-allylhydroxylamine, in particular, offers a unique combination of a nucleophilic nitrogen center and a readily functionalizable allyl group. However, like many hydroxylamine derivatives, the free base is prone to decomposition and is typically stored and handled as its more stable hydrochloride salt.[3][4][5]

This application note provides a detailed, robust, and validated protocol for the in-situ or batch preparation of N-methyl-O-allylhydroxylamine free base from its commercially available hydrochloride salt. The procedure is designed for researchers in synthetic chemistry and drug development, emphasizing safety, efficiency, and high purity of the final product for immediate use in subsequent reactions. We will detail the underlying chemical principles, provide a step-by-step experimental workflow, and discuss critical parameters for successful execution.

Principle of the Method: Acid-Base Liberation

The core of this protocol is a straightforward acid-base reaction. The hydrochloride salt of N-methyl-O-allylhydroxylamine exists as a protonated, water-soluble ammonium species. By introducing a mild aqueous base, the hydrochloride is neutralized, deprotonating the nitrogen atom to yield the free base.

The free base is significantly less polar than its salt form and exhibits greater solubility in organic solvents. This differential solubility is exploited in a liquid-liquid extraction to isolate the desired product from the aqueous phase, which retains the inorganic salt byproduct (e.g., sodium chloride) and any unreacted starting material. The general principle of liberating free hydroxylamines from their salts using a base is a well-established technique in chemical synthesis.[5][6][7][8]

Diagram 1: Chemical reaction for the liberation of the free base.

Materials and Equipment

Reagents & Chemicals

| Reagent | Grade | Supplier Example | Notes |

| N-methyl-O-allylhydroxylamine HCl | ≥97% Purity | TCI, Sigma-Aldrich | Store desiccated at room temperature.[3] |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade, ACS | Fisher Scientific | Or Sodium Carbonate (Na₂CO₃). |

| Dichloromethane (DCM), CH₂Cl₂ | HPLC or ACS Grade | VWR | Anhydrous grade preferred. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | For drying the organic phase. |

| Deionized Water (DI H₂O) | Type II or better | --- | --- |

| Brine (Saturated NaCl solution) | --- | --- | Lab-prepared. |

Equipment

-

Magnetic stirrer and stir bars

-

Round-bottom flasks (appropriate sizes)

-

Separatory funnel

-

Glass funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Ice-water bath

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or calibrated pH meter

Safety Precautions & Hazard Analysis

-

General Handling: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[9][10]

-

N-methyl-O-allylhydroxylamine HCl: May cause skin and eye irritation. Avoid inhalation of dust.[9][11][12]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

-

Product Instability: The resulting free base is less stable than its hydrochloride salt and may be susceptible to decomposition, especially upon exposure to air, heat, or catalytic impurities.[5][7] It is strongly recommended to use the prepared free base immediately in the subsequent synthetic step.

-

Exothermic Reaction: The acid-base neutralization is mildly exothermic. For larger-scale preparations, an ice bath should be used to control the temperature during base addition.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.

Step 1: Dissolution of the Hydrochloride Salt

-

To a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add N-methyl-O-allylhydroxylamine hydrochloride (1.23 g, 10 mmol).

-

Add 20 mL of deionized water and stir at room temperature until the solid is completely dissolved.

Step 2: Neutralization and Liberation of the Free Base

-

Cool the flask from Step 1 in an ice-water bath.

-

In a separate beaker, prepare a solution of sodium bicarbonate (1.26 g, 15 mmol, 1.5 equivalents) in 20 mL of deionized water. Causality Note: Using a slight excess of a mild base like sodium bicarbonate ensures complete deprotonation without exposing the sensitive product to harsh alkaline conditions that could promote decomposition.

-

Slowly add the sodium bicarbonate solution to the stirred hydroxylamine salt solution over 5-10 minutes. Effervescence (release of CO₂) will be observed.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.

-

Check the pH of the aqueous solution using pH paper; it should be ≥ 8.

Step 3: Extraction of the Free Base

-

Transfer the entire mixture to a 125 mL separatory funnel.

-

Add 30 mL of dichloromethane (DCM) to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

-

Place the funnel in a ring stand and allow the layers to separate completely. The lower layer is the organic (DCM) phase containing the product.

-

Carefully drain the lower organic layer into a clean 100 mL Erlenmeyer flask.

-

Repeat the extraction of the aqueous layer two more times with 15 mL portions of DCM, combining all organic extracts in the same flask. Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

Step 4: Washing and Drying

-

Return the combined organic extracts to the separatory funnel.

-

Add 20 mL of brine (saturated NaCl solution) to the funnel, shake for 30 seconds, and allow the layers to separate. Drain the lower organic layer and discard the upper aqueous (brine) layer. Causality Note: The brine wash helps to remove the bulk of dissolved water from the organic phase, improving the efficiency of the subsequent drying step.

-

Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

-

Add anhydrous magnesium sulfate (approx. 2-3 g) to the solution. Swirl the flask. If the MgSO₄ clumps together, add more until some remains free-flowing, indicating the solution is dry.

-

Let the mixture stand for 10-15 minutes.

-

Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the magnesium sulfate, collecting the clear filtrate in a pre-weighed round-bottom flask.

Step 5: Solvent Removal and Product Isolation

-

Concentrate the filtrate using a rotary evaporator. The water bath temperature should not exceed 30°C to minimize the risk of product decomposition.

-

Once all the solvent is removed, a colorless to pale yellow oil should remain. This is the N-methyl-O-allylhydroxylamine free base.

-

Determine the yield by mass. For immediate use, dissolve the product in the appropriate anhydrous solvent for the next reaction.

Experimental Workflow Visualization

Diagram 2: Step-by-step experimental workflow for the protocol.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete deprotonation.2. Inefficient extraction. | 1. Ensure the final pH of the aqueous layer is ≥ 8 after base addition.2. Perform at least three extractions. Ensure vigorous shaking for good phase mixing. |

| Product is Discolored | Decomposition of the free base. | Maintain low temperatures throughout the process, especially during solvent removal. Use the product immediately after preparation. Ensure all glassware is scrupulously clean. |

| Emulsion during Extraction | Vigorous shaking with a complex mixture. | Add a small amount of brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |

| Wet Product (contains H₂O) | Incomplete drying. | Ensure sufficient anhydrous MgSO₄ was used (some should be free-flowing). Increase the standing time after adding the drying agent. |

References

-

Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

- NO327773B1 - Process for preparing an aqueous solution of free hydroxylamine - Google Patents. (n.d.).

- US6485700B1 - Process for producing free hydroxylamine aqueous solution - Google Patents. (n.d.).

-

Taylor, G., & Fuge, R. (1998). Hydroxylamine extraction of trace‐metals in soils; kinetic aspects. Communications in Soil Science and Plant Analysis, 29(11-14), 1835-1845. [Link]

-

Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PubMed - NIH. (2019). Angewandte Chemie International Edition, 58(23), 7857–7861. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- Preparation and purification of hydroxylamine stabilizers - European Patent Office - EP 1431276 A1. (n.d.).

-

Preparation of Hydroxylamine Hydrochloride | PDF | Science & Mathematics - Scribd. (n.d.). Scribd. [Link]

-

N-Methylhydroxylamine - Wikipedia. (n.d.). Wikipedia. [Link]

- WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents. (n.d.).

-

Safety Data Sheet: N-Methylhydroxylamine hydrochloride - Carl ROTH. (2025). Carl ROTH. [Link]

-

Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride) - PrepChem.com. (n.d.). PrepChem.com. [Link]

-

Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines | ChemRxiv. (2021). ChemRxiv. [Link]

-

Obtaining free base from hydrochloride salt in methanol as solvent? : r/chemistry - Reddit. (2021). Reddit. [Link]

-

Methyl N,O‐hydroxylamine linker synthesis: A) Short linker 10:... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc - IChemE. (2001). IChemE. [Link]

- WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents. (n.d.).

- CN103159191A - Preparation method of hydroxylamine salt - Google Patents. (n.d.).

Sources

- 1. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]

- 5. icheme.org [icheme.org]

- 6. NO327773B1 - Process for preparing an aqueous solution of free hydroxylamine - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: O-Allyl Weinreb Amide Synthesis

Welcome to the technical support center for O-allyl Weinreb amide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this valuable transformation. My goal is to move beyond simple protocols and provide you with the causal, mechanistic insights that underpin successful experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and utility of O-allyl Weinreb amides.

Q1: What is the fundamental advantage of using the Weinreb amide functional group?

The primary advantage of the Weinreb-Nahm amide (N-methoxy-N-methyl amide) is its ability to react with organometallic reagents (like Grignard or organolithium reagents) or hydrides to produce ketones or aldehydes, respectively, without the common problem of over-addition.[1][2]

The key to this selectivity lies in the formation of a stable, five-membered tetrahedral intermediate upon nucleophilic attack. The N-methoxy group's oxygen atom chelates to the metal cation (e.g., MgX⁺ or Li⁺), stabilizing the intermediate at low temperatures.[3][4] This chelated complex is generally stable and does not collapse to form the ketone or aldehyde until acidic or aqueous workup. This prevents the newly formed carbonyl compound from being present in the reaction mixture with unreacted organometallic reagent, thus preventing the second nucleophilic attack that would lead to a tertiary alcohol.[4]

Q2: Why use an O-allyl variant instead of the standard N-methoxy-N-methyl group?

While the classic N-methoxy-N-methyl amide is highly effective, the O-allyl variant offers unique synthetic handles. The allyl group can be deprotected under specific, often mild, conditions (e.g., using palladium catalysts) to reveal a hydroxamic acid. Furthermore, the alkene moiety of the allyl group can participate in various other transformations, such as metathesis, dihydroxylation, or ozonolysis, allowing for complex, late-stage diversification of the molecule.

Q3: What are the principal methods for synthesizing an O-allyl Weinreb amide?

There are two main strategies, both starting from a carboxylic acid:

-

Two-Step, via Acid Chloride: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. The acyl chloride is then reacted with the appropriate hydroxylamine derivative (e.g., N-methyl-O-allylhydroxylamine). This is a very reliable and general method.[1]

-

One-Pot, Direct Coupling: The carboxylic acid is activated in situ using a peptide coupling agent, which then facilitates the reaction with the hydroxylamine. This method avoids the need to isolate the often-sensitive acid chloride. A wide variety of modern coupling agents have been successfully employed, offering high yields and compatibility with sensitive functional groups.[5][6]

Part 2: Troubleshooting Guide: From Reaction Setup to Purification

This guide is structured to help you diagnose and solve specific experimental issues.

Problem 1: Low or No Yield of the O-Allyl Weinreb Amide

Possible Cause A: Ineffective Carboxylic Acid Activation

-

Scientific Rationale: The formation of the amide bond requires the activation of the carboxylic acid's carbonyl group to make it a better electrophile. If the coupling agent is old, hydrated, or otherwise compromised, this activation will fail.

-

Suggested Solutions:

-

Verify Reagent Quality: Use freshly opened or properly stored coupling reagents. For example, hygroscopic reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) should be stored in a desiccator.[5]

-

Choose the Right Agent: For sterically hindered acids, a more powerful activating agent may be required. For acids with sensitive chiral centers, consider agents known to suppress racemization, such as those that proceed through an acyl fluoride intermediate or triazine-based reagents like 2-chloro-4,6-dimethoxy[1][5][7]triazine (CDMT).[5][6]

-

Optimize Stoichiometry: Ensure at least stoichiometric amounts of the coupling agent and base are used. See the table below for general guidelines.

-

Possible Cause B: Degradation or Low Nucleophilicity of the Hydroxylamine Reagent

-

Scientific Rationale: Free hydroxylamines can be less stable than their salt forms. N,O-dimethylhydroxylamine and its analogues are typically supplied and stored as the hydrochloride salt for enhanced stability.[7] The free amine must be generated in situ to act as a nucleophile, which requires a non-nucleophilic base.

-

Suggested Solutions:

-

Use the Hydrochloride Salt: Start with N-methyl-O-allylhydroxylamine hydrochloride.

-

In Situ Base Liberation: Add a suitable base (e.g., pyridine, triethylamine, or N-methylmorpholine (NMM)) to the reaction mixture to neutralize the HCl and liberate the free hydroxylamine just before or during the coupling reaction.[5][8] Using a slight excess of base can be beneficial.

-

Diagram: Troubleshooting Workflow for Low Yield

Caption: A flowchart for diagnosing low-yield reactions.

Problem 2: Formation of Significant Side Products

Possible Cause A: Racemization of an α-Chiral Center

-

Scientific Rationale: Activation of α-amino acids or other chiral carboxylic acids can lead to racemization through the formation of an oxazolone or enolization, especially under harsh conditions (high temperatures or strongly basic/acidic environments).

-

Suggested Solutions:

-

Mild Coupling Agents: Employ coupling agents known for low racemization rates, such as CDMT or EDC/HOBt.[6]

-

Low Temperature: Run the reaction at 0 °C or below to minimize the rate of epimerization.

-

Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or NMM instead of less hindered bases if enolization is a concern.[9]

-

Possible Cause B: Side Reactions Involving the Allyl Group

-

Scientific Rationale: While relatively robust, the double bond of the allyl group can be reactive under certain conditions. For example, if your substrate contains groups that can catalyze isomerization or if you are using transition metal coupling partners not intended for this purpose, you may see side reactions.

-

Suggested Solutions:

-

Screen for Compatibility: Before attempting the synthesis on a complex substrate, ensure that the chosen coupling conditions are compatible with other functional groups present in your molecule.

-

Avoid Harsh Reagents: Avoid strongly oxidizing or reducing conditions during the amide formation and workup steps.

-

Table 1: Comparison of Common Coupling Reagents for Weinreb Amide Synthesis

| Coupling Reagent | Base | Typical Solvent | Pros | Cons |

| EDC/HOBt | DIPEA, NMM | DCM, DMF | Low racemization; water-soluble byproducts. | HOBt can be an explosive hazard when dry. |

| BOP | DIPEA, TEA | DCM, DMF | Highly efficient and fast.[5] | Byproduct (HMPA) is a suspected carcinogen. |

| CDMT | NMM | THF, MeCN | High yields, very low racemization, clean reaction.[6] | May be more expensive than other options. |

| CDI | None or Base | THF, DCM | Simple; byproduct is gaseous CO₂ and imidazole.[10] | Can be slower; may not be suitable for hindered acids. |

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of O-Allylhydroxylamine Hydrochloride

This protocol is adapted from the synthesis of related hydroxylamines and should be optimized for your specific laboratory conditions.[11]

-

Step A: O-Alkylation: To a cooled (0 °C) solution of potassium hydroxide (1.55 mol) in absolute ethanol (330 mL), add a solution of ethyl N-hydroxycarbamate (1.52 mol) in absolute ethanol (330 mL), maintaining the internal temperature below 25 °C.

-

To this mixture, add allyl bromide (1.62 mol) dropwise. After the addition is complete, heat the mixture to reflux for 2 hours.

-

Cool the reaction, filter off the potassium bromide precipitate, and wash the solid with absolute ethanol.

-

Concentrate the combined alcoholic filtrate under reduced pressure. The resulting residue contains ethyl O-allylhydroxycarbamate. This intermediate can be purified by extraction and distillation.[11]

-

Step B: Hydrolysis: In a steam distillation apparatus, treat the crude ethyl O-allylhydroxycarbamate (approx. 1 mol) with a solution of potassium hydroxide (2.2 mol) in water (500 mL).

-

Steam-distill the product (free O-allylhydroxylamine) into a receiver containing a slight excess of dilute hydrochloric acid to capture it as the hydrochloride salt.

-

Evaporate the acidic solution under reduced pressure to obtain O-allylhydroxylamine hydrochloride as a solid. Recrystallize from absolute ethanol/dry ether if necessary. The reported melting point is 170.6-170.8°C.[11]

Protocol 3.2: General One-Pot Synthesis of an O-Allyl Weinreb Amide using CDMT

This protocol is based on the highly efficient method reported by De Luca, Giacomelli, and Taddei.[6]

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Activation: Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM, 1.1 equiv) followed by 2-chloro-4,6-dimethoxy[1][5][7]triazine (CDMT, 1.1 equiv).

-

Stir the resulting suspension at 0 °C for 1-2 hours. The formation of a white precipitate (NMM·HCl) indicates the formation of the activated ester.

-

Amine Addition: In a separate flask, dissolve N-methyl-O-allylhydroxylamine hydrochloride (or a similar O-allyl derivative, 1.2 equiv) in minimal THF and add NMM (1.2 equiv). Add this solution to the activated ester suspension at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Workup: Filter off the solid byproducts and wash with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure O-allyl Weinreb amide.

Diagram: General Mechanism of Weinreb Amide Synthesis & Reaction

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Weinreb amides [pubsapp.acs.org]

- 6. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Prevention of Racemization in Chiral Coupling

Case ID: RAC-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Development

Welcome & Diagnostic Overview

Welcome to the technical support hub for chiral coupling. You are likely here because you have observed a loss of enantiomeric excess (ee) or diastereomeric ratio (dr) in your final product.

Racemization during the activation and coupling of chiral carboxylic acids (particularly amino acids) is a kinetic failure where the rate of proton abstraction competes with the rate of amide bond formation.

Diagnostic Workflow

Use the following decision tree to identify the likely source of your stereochemical erosion.

Figure 1: Diagnostic decision tree for identifying root causes of racemization in peptide and organic acid coupling.

Root Cause Analysis: The Mechanics of Failure

To prevent racemization, you must understand the mechanism. It is rarely random; it is a specific chemical pathway competing with your desired reaction.

Mechanism A: Oxazolone Formation (The Primary Culprit)

In 90% of peptide coupling cases, racemization occurs via the 5(4H)-oxazolone intermediate.

-

Activation: The carboxylic acid is converted to an active ester (O-acylisourea).

-

Cyclization: The carbonyl oxygen of the preceding amide bond acts as a nucleophile, attacking the activated carbonyl.

-

Acidification: The resulting oxazolone ring renders the

-proton highly acidic ( -

Deprotonation: Weak bases can now remove this proton, creating a resonance-stabilized planar intermediate that re-protonates from either face.

Mechanism B: Direct Enolization

This occurs less frequently but is dominant when:

-

The

-proton is exceptionally acidic (e.g., Phenylglycine, Histidine). -

Strong, unhindered bases (like DBU or high equivalents of DIPEA) are used.

-

The protecting group does not offer "neighboring group participation" (e.g., Acyl groups).

Figure 2: The oxazolone pathway. Note that urethane protecting groups (Fmoc/Boc) suppress the initial cyclization step, whereas acyl groups facilitate it.

Technical Solutions & Reagent Selection

The "Safety Net": Additives

Additives function by intercepting the highly reactive (and racemization-prone) O-acylisourea intermediate and converting it into a more stable active ester.

| Additive | Safety Profile | Efficiency | Recommendation |

| HOBt | Explosive (Dry) | Standard | Legacy. Phase out if possible due to transport restrictions. |

| HOAt | High | High | Specific. Use for sterically hindered amino acids (N-methylated, Aib). |

| Oxyma Pure | Safe | Superior | Gold Standard. Shows lower racemization rates than HOBt in comparative studies [1]. |

The Base Dilemma: Sterics Matter

The base is often necessary to deprotonate the amine salt, but it is the enemy of chiral integrity.

-

Avoid: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) in high concentrations. They are strong enough to deprotonate the oxazolone.

-

Use: 2,4,6-Collidine (TMP) .[1][2] It is a weaker base (

) and sterically hindered, making it difficult for it to access the

Coupling Reagents: The Hierarchy

-

DIC / Oxyma (Base-Free): The safest method. Carbodiimides (DIC) do not require base if the amine is free.

-

COMU / Collidine: If you need phosphonium/uronium speed. COMU contains the Oxyma leaving group structure internally.

-

HATU / HOAt: Reserved for difficult couplings. High risk of racemization if "over-based."

Experimental Protocols

Protocol A: Low-Racemization Coupling (The "Oxyma" Standard)

Use this for Cysteine, Histidine, or Segment Condensation.

-

Dissolve the carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF (concentration ~0.1 M).

-

Cool the mixture to 0°C (optional but recommended for His/Cys).

-

Add DIC (1.0 equiv). Note: Do not pre-activate for more than 2-3 minutes.

-

Add the amine component (1.0 equiv).

-

Stir at 0°C for 1 hour, then warm to room temperature.

-

Why? Keeping the temp low during the initial exothermic activation reduces oxazolone formation kinetics.

-

Why DIC? It allows the reaction to proceed without adding tertiary bases like DIPEA.

-

Protocol B: The Anderson Test (Validation)

Before committing precious GMP material, validate your conditions with this self-validating system [3].

-

Reaction: Couple Z-Gly-L-Phe-OH with H-Gly-OEt using your chosen conditions.

-

Outcome:

-

The unracemized product (Z-Gly-L-Phe-Gly-OEt) is soluble in cold ethanol.

-

The racemate (DL-isomer) is highly insoluble.

-

-

Measurement:

-

Crystallize from ethanol (2% solution).

-

Weigh the precipitate. The weight of the precipitate corresponds directly to the extent of racemization.

-

Modern Alternative:[9] Analyze the crude mixture via chiral HPLC (Chiralpak IA/IB columns) to detect the D-isomer.

Troubleshooting FAQs

Q: I am doing segment condensation (coupling two peptide fragments). Why is my racemization so high? A: This is the "Danger Zone." The C-terminal amino acid of your fragment has an amide (acyl) protecting group, not a urethane (Fmoc/Boc). This facilitates oxazolone formation (Figure 2).

-

Fix: Redesign strategy to couple at Glycine or Proline (no chiral center).

-

Fix: Use DIC/HOAt with no base if possible.

Q: Can I use TBTU/HBTU? A: Avoid them for sensitive chiral couplings. These reagents require base (DIPEA) to function. If you add the base before the acid is fully activated, or use a slight excess, racemization is almost guaranteed for sensitive residues like Cysteine [4].

Q: Does solvent polarity affect racemization? A: Yes. Polar aprotic solvents (DMF, DMSO) facilitate charge separation, which can stabilize the enolate intermediate.

-

Fix: If solubility permits, use DCM (Dichloromethane) or a DCM/DMF mixture. The lower dielectric constant destabilizes the charged transition states leading to racemization.

Q: How long can I "pre-activate" my acid? A: Keep it under 2 minutes.

-

Reason: As soon as the active ester forms, the clock starts ticking on oxazolone formation. If the amine isn't there to react immediately, the active ester will cyclize.

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[8] Chemistry – A European Journal. Link

-

Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization". Journal of Organic Chemistry. Link

-

Anderson, G. W., & Callahan, F. M. (1958). "Racemization by the Dicyclohexylcarbodiimide Method of Peptide Synthesis". Journal of the American Chemical Society.[10] Link

-

Steinauer, R., et al. (1989). "Racemization during peptide coupling with HBTU". International Journal of Peptide and Protein Research.[11] Link

Sources

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. peptide.com [peptide.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimization of Coupling Agents for Allyloxy Amines

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling allyloxy amines with carboxylic acids. Here, we provide in-depth, field-proven insights into selecting and optimizing two of the most powerful coupling agents in the modern organic synthesis toolkit: EDC and HATU .

This is not just a list of protocols; it is a troubleshooting resource built from experience. We will explore the causal chemistry behind common experimental challenges and provide robust, self-validating methodologies to help you achieve high-yield, high-purity synthesis of your target molecules.

Part 1: Reagent Selection & Mechanistic Insights (FAQs)

This section addresses the fundamental questions of reagent choice, focusing on the distinct chemical personalities of EDC and HATU and their implications for reactions involving allyloxy amines.

Q1: What are the primary differences between EDC and HATU, and when should I choose one over the other?

Choosing between EDC (a carbodiimide) and HATU (a uronium salt) depends on the specific demands of your synthesis, such as the steric hindrance of your substrates, the lability of functional groups, and the required reaction efficiency.[1]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a versatile and cost-effective "zero-length" crosslinker.[2] Its primary advantage lies in the water-solubility of its urea byproduct, which simplifies purification through simple aqueous washes.[3][4][5] However, EDC's mechanism involves the formation of a highly reactive O-acylisourea intermediate.[6] This intermediate can be unstable and susceptible to side reactions, including:

-

Racemization: For chiral carboxylic acids, the O-acylisourea can cyclize to form an oxazolone intermediate, which is prone to racemization.[7]

-

Rearrangement: The intermediate can rearrange to a stable N-acylurea, a common byproduct that can be difficult to remove.

To mitigate these issues, EDC is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) . These additives "trap" the O-acylisourea to form a more stable, yet still highly reactive, active ester, which minimizes side reactions and suppresses racemization.[6][7]

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more modern, highly efficient uronium salt-based coupling reagent.[8] It is known for its rapid kinetics, high yields, and superior ability to suppress racemization, making it the reagent of choice for challenging couplings.[6][7][8] This includes reactions with sterically hindered acids or amines, and for the synthesis of complex peptides where stereochemical integrity is critical.[8] HATU's power comes from the formation of a highly reactive OAt-active ester, which benefits from the participation of the nitrogen atom in the azabenzotriazole ring, accelerating the coupling step.[6][8]

Decision Matrix: EDC vs. HATU for Allyloxy Amine Coupling

| Feature | EDC (with HOBt/NHS) | HATU | Recommendation for Allyloxy Amines |

| Reactivity & Speed | Moderate to High | Very High & Rapid | For simple, unhindered substrates, EDC/HOBt is often sufficient. For sterically demanding or electron-poor substrates, HATU is superior.[9] |

| Cost | Lower | Higher | For large-scale synthesis or initial trials, EDC is more economical. |

| Byproduct Removal | Water-soluble urea byproduct, removed by aqueous extraction.[4] | Water-soluble tetramethylurea and HOAt, removed by aqueous extraction. | Both offer straightforward purification via standard workups. |

| Racemization Control | Good (with additives) | Excellent | For chiral centers adjacent to the carboxyl group, HATU provides the highest degree of stereochemical preservation.[7] |

| Handling & Safety | Standard laboratory hazard. | Potent sensitizer; can cause severe allergic reactions upon repeated exposure.[10][11][12] Requires strict handling protocols. | Safety is paramount. If using HATU, ensure proper engineering controls (fume hood) and personal protective equipment (gloves, safety glasses) are used at all times. |

Q2: How do the reaction mechanisms of EDC and HATU differ?

Understanding the mechanistic pathways is key to troubleshooting your reactions. Both reagents activate the carboxylic acid, but they do so through different intermediates with varying stability and reactivity.

The EDC-mediated coupling is a two-step process. First, the carboxylic acid attacks the carbodiimide (EDC) to form the unstable O-acylisourea intermediate. This highly reactive species is then intercepted by HOBt to generate a more stable HOBt-ester. Finally, your allyloxy amine attacks this active ester to form the desired amide bond, regenerating HOBt in the process.[6]

In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is rapidly consumed by the amine to yield the final amide product.[6][13] The tetramethylurea byproduct is released during the activation step.[8]

Part 2: Troubleshooting Guide for Allyloxy Amine Couplings

This section is formatted to directly address the specific issues you may encounter in the lab.

Q3: My reaction yield is low. What are the most common causes and how do I fix them?

Low yield is a multifaceted problem. The key is to systematically identify the root cause.

Potential Cause 1: Reagent Quality & Stoichiometry

-

Insight: Both EDC and HATU are moisture-sensitive.[14] Hydrolysis will deactivate the reagent and lead to incomplete conversion. Bases like DIPEA and solvents like DMF or DCM must be anhydrous.

-

Solution:

-

Use Fresh Reagents: Always use fresh, high-purity coupling reagents. Store them in a desiccator at the recommended temperature (-20°C for EDC and HATU).[14] Allow reagents to warm to room temperature before opening to prevent condensation.[14]

-

Ensure Anhydrous Conditions: Use anhydrous solvents. If necessary, dry solvents over molecular sieves.

-

Optimize Stoichiometry: A common starting point is 1.0 equivalent of the limiting substrate, 1.1-1.2 equivalents of the other substrate, 1.2 equivalents of the coupling agent (and additive, if applicable), and 2.5-3.0 equivalents of base (for HATU or if using amine salt).[5][6] For difficult couplings, increasing the equivalents of the coupling agent to 1.5 may improve yields.[6]

-

Potential Cause 2: Sub-optimal Activation or Coupling

-

Insight: Allyloxy amines, while generally reactive, can be subject to steric hindrance or electronic effects that slow down the reaction. Incomplete activation of the carboxylic acid or slow nucleophilic attack by the amine will result in low conversion.

-

Solution:

-

Switch to a Stronger Reagent: If an EDC/HOBt coupling is sluggish, switching to HATU is the most effective solution.[6] HATU's higher reactivity can overcome the energy barrier for difficult couplings.[9]

-